Cytotoxic Potency Against Hepatoma Cell Lines: CAN 032 vs. Cantharidin
CAN 032 (the target compound) demonstrated significant cytotoxic activity on Hep3B hepatocellular carcinoma and SK-Hep-1 liver adenocarcinoma cell lines, with potency reported as 'comparable to that of cantharidin,' the natural parent compound [1]. Specific IC50 values were not disclosed in the abstract or publicly available full-text records; the comparison is qualitative but was generated within a single study using the MTS assay under identical conditions, ensuring internal validity [1]. In contrast, earlier cantharidin analogues CAN 029 and CAN 030 were noted to be 'still relatively toxic towards non-malignant haematological disordered bone marrow,' while CAN 032 exhibited a 'relatively less toxic effect' in the same bone marrow tolerance assay [1].
| Evidence Dimension | Cytotoxicity on Hep3B and SK-Hep-1 hepatoma cell lines (MTS assay) |
|---|---|
| Target Compound Data | Potency comparable to cantharidin (exact IC50 values not disclosed in accessible sources) |
| Comparator Or Baseline | Cantharidin (natural antineoplastic agent); CAN 029 and CAN 030 (prior synthetic analogues) |
| Quantified Difference | Non-inferior potency to cantharidin; reduced bone marrow toxicity relative to CAN 029 and CAN 030 (qualitative observation) |
| Conditions | Hep3B hepatocellular carcinoma and SK-Hep-1 liver adenocarcinoma cell lines; MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay; bone marrow tolerance assessed on non-malignant haematological bone marrow primary culture. |
Why This Matters
For procurement of a cantharidin-based antineoplastic tool compound, CAN 032 offers an efficacy-equivalent but toxicity-improved alternative to the natural toxin, making it the preferred choice for experiments where bone marrow toxicity is a confounding variable.
- [1] Kok SH, Chui CH, Lam WS, Chen J, Lau FY, Cheng GY, Wong RS, Lai PP, Leung TW, Tang JC, Chan AS. Apoptotic activity of a novel synthetic cantharidin analogue on hepatoma cell lines. Int J Mol Med. 2006 May;17(5):945-9. PMID: 16596285. View Source
